Cas no 946785-77-9 (4-[4-(tert-Butyl)phenoxy]-3-fluorophenylamine)
![4-[4-(tert-Butyl)phenoxy]-3-fluorophenylamine structure](https://ja.kuujia.com/scimg/cas/946785-77-9x500.png)
4-[4-(tert-Butyl)phenoxy]-3-fluorophenylamine 化学的及び物理的性質
名前と識別子
-
- 4-[4-(tert-Butyl)phenoxy]-3-fluorophenylamine
- Benzenamine, 4-[4-(1,1-dimethylethyl)phenoxy]-3-fluoro-
- 4-(4-tert-butylphenoxy)-3-fluoroaniline
- 946785-77-9
- 4-(4-(tert-Butyl)phenoxy)-3-fluoroaniline
- AKOS005881702
- SCHEMBL15054852
-
- MDL: MFCD08687188
- インチ: 1S/C16H18FNO/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(18)10-14(15)17/h4-10H,18H2,1-3H3
- InChIKey: MRZJKJYVUWUMOH-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1OC1C=CC(=CC=1)C(C)(C)C)N
計算された属性
- せいみつぶんしりょう: 259.137242360g/mol
- どういたいしつりょう: 259.137242360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 35.2Ų
4-[4-(tert-Butyl)phenoxy]-3-fluorophenylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A539726-1g |
4-(4-(tert-Butyl)phenoxy)-3-fluoroaniline |
946785-77-9 | 97% | 1g |
$218.0 | 2024-04-16 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD605136-5g |
4-(4-(tert-Butyl)phenoxy)-3-fluoroaniline |
946785-77-9 | 97% | 5g |
¥4487.0 | 2024-04-17 | |
Ambeed | A539726-5g |
4-(4-(tert-Butyl)phenoxy)-3-fluoroaniline |
946785-77-9 | 97% | 5g |
$654.0 | 2024-04-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 022781-500mg |
4-[4-(tert-Butyl)phenoxy]-3-fluorophenylamine |
946785-77-9 | 500mg |
3332CNY | 2021-05-07 | ||
A2B Chem LLC | AY10694-500mg |
4-[4-(tert-Butyl)phenoxy]-3-fluorophenylamine |
946785-77-9 | 500mg |
$292.00 | 2024-07-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 022781-500mg |
4-[4-(tert-Butyl)phenoxy]-3-fluorophenylamine |
946785-77-9 | 500mg |
3332.0CNY | 2021-07-13 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658029-5g |
4-(4-(Tert-butyl)phenoxy)-3-fluoroaniline |
946785-77-9 | 98% | 5g |
¥9506.00 | 2024-04-24 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD605136-1g |
4-(4-(tert-Butyl)phenoxy)-3-fluoroaniline |
946785-77-9 | 97% | 1g |
¥1498.0 | 2024-04-17 | |
Matrix Scientific | 022781-500mg |
4-[4-(tert-Butyl)phenoxy]-3-fluorophenylamine |
946785-77-9 | 500mg |
$205.00 | 2023-09-11 |
4-[4-(tert-Butyl)phenoxy]-3-fluorophenylamine 関連文献
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
4-[4-(tert-Butyl)phenoxy]-3-fluorophenylamineに関する追加情報
Professional Introduction to Compound with CAS No. 946785-77-9 and Product Name: 4-[4-(tert-Butyl)phenoxy]-3-fluorophenylamine
The compound with CAS No. 946785-77-9 and the product name 4-[4-(tert-Butyl)phenoxy]-3-fluorophenylamine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of both a tert-butyl group and a fluorine atom in its molecular structure imparts distinct physicochemical properties that make it a valuable candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the demand for novel compounds that exhibit enhanced efficacy and reduced side effects. The 4-[4-(tert-Butyl)phenoxy]-3-fluorophenylamine molecule, with its carefully tailored architecture, aligns well with this trend. The tert-butyl group, known for its steric hindrance properties, can influence the compound's solubility and metabolic stability, while the fluorine atom, a common pharmacophore in drug design, can enhance binding affinity to biological targets. These attributes make the compound a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential role in the development of new therapeutic agents. The fluorine atom, in particular, has been extensively studied for its ability to modulate drug interactions at the molecular level. For instance, fluorine substitution can increase metabolic stability by preventing rapid degradation by enzymes such as cytochrome P450. This property is particularly valuable in the design of long-acting drugs that require sustained activity within the body.
Moreover, the tert-butyl group in the molecular structure can serve as a protective moiety, shielding sensitive functional groups from unwanted reactions during synthesis and formulation. This feature is crucial in ensuring the compound's integrity throughout the development process. Additionally, the presence of both aromatic rings—the phenylamine moiety and the substituted phenol ring—provides a scaffold that can be easily modified to explore various pharmacological pathways.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. These compounds have shown promise in treating a wide range of diseases, including cancer, inflammation, and neurological disorders. The 4-[4-(tert-Butyl)phenoxy]-3-fluorophenylamine molecule, with its unique combination of structural features, could potentially contribute to these efforts by serving as a lead compound for further derivatization and optimization.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, are often employed to construct the desired framework efficiently. The use of these methods not only enhances reaction efficiency but also minimizes unwanted byproducts, making the process more sustainable and environmentally friendly.
In terms of applications, this compound has shown potential in preclinical studies as an intermediate for more complex drug molecules. Its structural versatility allows chemists to modify various positions on the aromatic rings without compromising overall stability. This flexibility is particularly valuable when designing molecules that need to interact with specific biological targets while maintaining pharmacokinetic properties such as bioavailability and half-life.
The role of computational chemistry in optimizing this compound cannot be overstated. Molecular modeling techniques have enabled researchers to predict how different structural modifications will affect biological activity. By leveraging these tools, scientists can identify promising derivatives before investing significant resources in wet chemistry experiments. This approach accelerates drug discovery pipelines and reduces costs associated with trial-and-error experimentation.
As research continues to evolve, new methodologies for studying this compound are being developed. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy provide detailed insights into its molecular structure and dynamics. These analytical methods are essential for confirming synthetic success and understanding how environmental factors influence its behavior.
The impact of this compound extends beyond academic research; it holds significant promise for industrial applications as well. Pharmaceutical companies are increasingly seeking innovative solutions to address unmet medical needs worldwide. The unique properties of 4-[4-(tert-Butyl)phenoxy]-3-fluorophenylamine position it as a key component in next-generation therapeutics designed to combat complex diseases more effectively than current treatments.
In conclusion,4-[4-(tert-Butyl)phenoxy]-3-fluorophenylamine, identified by CAS No. 946785-77-9, represents a significant contribution to modern pharmaceutical chemistry due to its distinctive structural features and potential therapeutic applications. Its combination of a tert-butyl group and a fluorine atom offers advantages such as enhanced metabolic stability and improved binding affinity—qualities that make it an attractive candidate for further exploration by researchers worldwide.
946785-77-9 (4-[4-(tert-Butyl)phenoxy]-3-fluorophenylamine) 関連製品
- 921792-44-1(3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide)
- 1692535-12-8(N-(2,3-dimethyloxolan-3-yl)prop-2-enamide)
- 1351648-55-9(2-(1,4-diazepan-1-yl)methyl-1H-1,3-benzodiazole dihydrochloride)
- 1796949-50-2(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide)
- 2171439-45-3(2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidooxan-3-yl}acetic acid)
- 468718-55-0(3-Bromo-N-ethylpyridin-2-amine)
- 2171970-98-0(7'-bromo-3',4'-dihydro-2'H-spirocyclohexane-1,1'-naphthalene-4'-one)
- 1805557-62-3(2-Amino-4-bromo-6-(trifluoromethoxy)benzenesulfonamide)
- 2309461-50-3(7-Bromonaphthalen-2-amine;hydrochloride)
- 2734775-37-0(2,2-Dichloro-1-(2,3-dichlorophenyl)ethanol)
